

iFluor® 700: A Technical Guide to Photostability and Brightness

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Compound of Interest

Compound Name: FI-700

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This technical guide provides an in-depth analysis of the photophysical properties of iFluor® 700, a near-infrared fluorescent dye. The document focuses on its photostability and brightness, presenting key quantitative data, detailed experimental methodologies, and visual representations of workflows to aid researchers in its application.

Core Photophysical Properties

iFluor® 700 is a fluorescent dye with spectral characteristics that make it a suitable alternative to other near-infrared dyes like Alexa Fluor® 700. Its fluorescence emission is well-separated from commonly used red fluorophores, making it ideal for multicolor imaging.^[1]

Quantitative Data Summary

The brightness of a fluorophore is determined by its molar extinction coefficient and quantum yield. The following table summarizes the key quantitative photophysical parameters for iFluor® 700.

| Parameter | Value | Reference |
|--|--|--------------|
| Maximum Excitation Wavelength (λ_{max}) | ~690 nm | [2][3][4][5] |
| Maximum Emission Wavelength (λ_{em}) | ~713 nm | [2][3][4][5] |
| Molar Extinction Coefficient (ϵ) | 220,000 cm ⁻¹ M ⁻¹ | [2][3][4][5] |
| Fluorescence Quantum Yield (Φ) | 0.23 | [2][4][5] |

Brightness and Comparative Performance

iFluor® 700 dyes are characterized by their high brightness. When compared to spectrally similar dyes like Alexa Fluor® 700, iFluor® 700 exhibits stronger absorption at 633 nm.[1] In practical applications, antibodies labeled with iFluor® 700 have been shown to yield a significantly higher stain index than those labeled with Alexa Fluor® 700.[1]

Photostability

Photostability, the ability of a fluorophore to resist photodegradation upon light exposure, is a critical parameter for imaging applications. iFluor® 700 has demonstrated good photostability. In a comparative study, APC-iFluor® 700 tandem was shown to be more photostable than the spectrally equivalent APC-Alexa Fluor® 700 tandem when irradiated with a 200 W lamp in PBS (pH 7.2).[1]

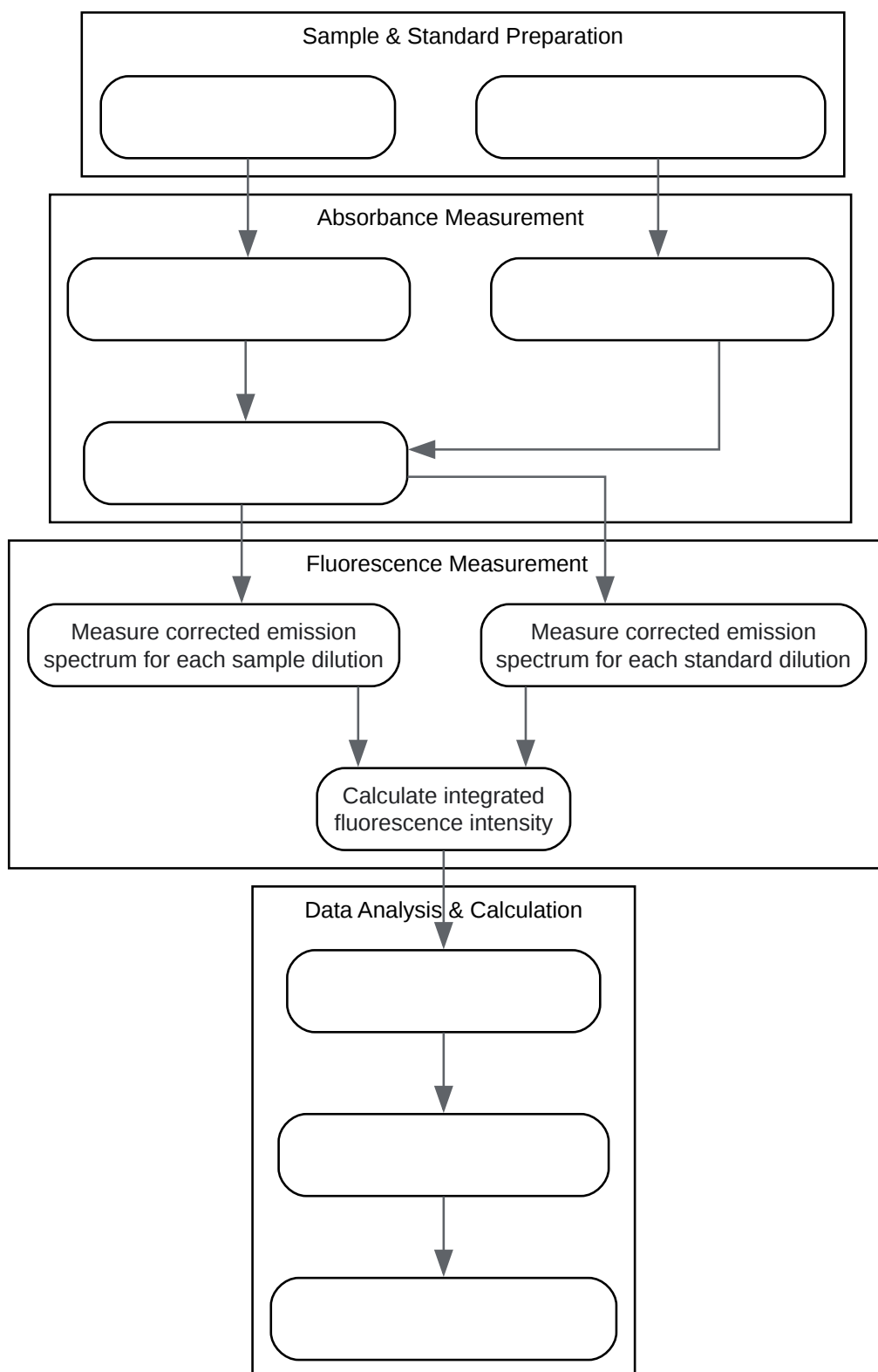
Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of fluorescent dyes. The following sections outline standardized protocols for measuring fluorescence quantum yield and photostability.

Fluorescence Quantum Yield Measurement (Relative Method)

The relative method for determining fluorescence quantum yield (Φ_x) involves comparing the fluorescence intensity of the test sample to a standard with a known quantum yield (Φ_{st}).

Experimental Workflow:



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Caption: Workflow for Relative Quantum Yield Measurement.

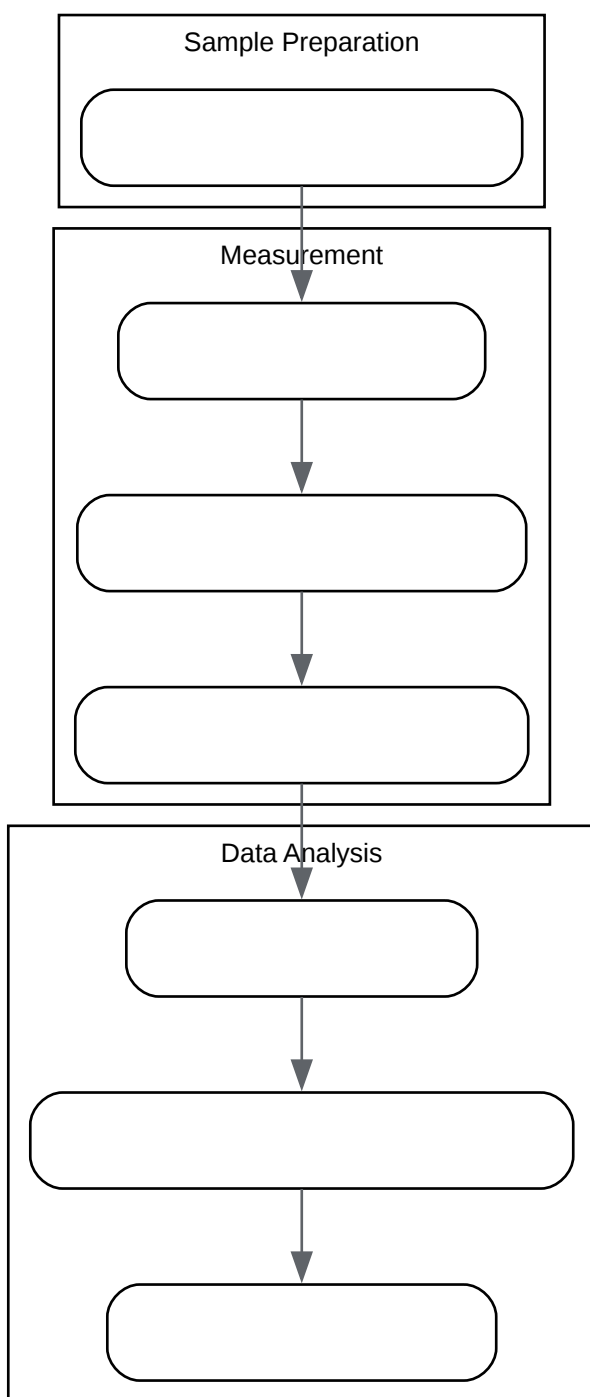
Detailed Steps:

- **Sample Preparation:** Prepare a series of dilutions for both the test sample and a suitable quantum yield standard in the same spectroscopic grade solvent. The concentrations should be adjusted to have absorbance values between 0.02 and 0.1 at the excitation wavelength to avoid inner filter effects.
- **Absorbance Measurement:** Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.
- **Fluorescence Measurement:** In a spectrofluorometer, measure the corrected fluorescence emission spectrum for each dilution of the sample and the standard at the same excitation wavelength. The excitation and emission slit widths must be kept constant for all measurements.
- **Data Analysis:**
 - Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum after subtracting the solvent blank.
 - Plot the integrated fluorescence intensity versus the absorbance for both the test sample and the standard.
 - Determine the gradient of the linear regression for both plots (Grad_x and Grad_{st}).
 - Calculate the quantum yield of the test sample using the following equation^[6]: $\Phi_x = \Phi_{st} * (Grad_x / Grad_{st}) * (\eta_x^2 / \eta_{st}^2)$ Where η is the refractive index of the solvent. If the same solvent is used for both, this term cancels out.

Photostability Testing Protocol

The photostability of a fluorescent dye can be quantified by its photobleaching quantum yield (Φ_b). A lower Φ_b indicates higher photostability.^[7] This protocol outlines a general method for assessing photostability.

Experimental Workflow:



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Caption: Workflow for Photostability Testing.

Detailed Steps:

- **Sample Preparation:** Prepare an optically dilute solution of the fluorescent dye in a suitable buffer (e.g., PBS). The absorbance at the excitation wavelength should be low (typically < 0.05) to minimize inner filter effects.^[7]
- **Initial Measurement:** Measure the initial fluorescence intensity (F₀) of the sample using a fluorimeter or a fluorescence microscope.
- **Photobleaching:** Expose the sample to continuous and constant illumination from a stable light source (e.g., a laser or a stabilized lamp).
- **Time-course Measurement:** Record the fluorescence intensity (F(t)) at regular intervals until a significant decrease is observed.
- **Data Analysis:**
 - Plot the fluorescence intensity as a function of time.
 - The photobleaching rate constant (k_b) can be determined by fitting the fluorescence decay data to a single exponential decay function^[7]: $F(t) = F_0 * e^{-k_b t}$

For regulatory purposes, photostability testing should follow the ICH Q1B guidelines, which specify light source conditions, including an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. ^{[8][9]} This ensures that direct comparisons can be made between different substances and products.

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